Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
Description
Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate (CAS: 339020-44-9) is a heterocyclic compound featuring a pyridoindole core functionalized with a hydrazine-derived ethoxy substituent. Its molecular formula is C₁₇H₁₇N₃O₄, with a molecular weight of 327.34 g/mol . This compound is cataloged under MDL: MFCD01443697, indicating its use in pharmaceutical or materials research .
Properties
IUPAC Name |
ethyl 3-[2-[2-(ethylcarbamoyl)hydrazinyl]-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-3-21-20(27)23-22-17(25)12-29-13-8-9-14-16(11-13)24-10-6-5-7-15(24)18(14)19(26)28-4-2/h5-11H,3-4,12H2,1-2H3,(H,22,25)(H2,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCGOBKAZWHKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NNC(=O)COC1=CC2=C(C=C1)C(=C3N2C=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate, with the CAS number 339106-94-4, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Molecular Formula: CHNO
Molecular Weight: 398.41 g/mol
Structural Characteristics:
- The compound features a pyridoindole backbone, which is known for various pharmacological properties.
- It contains hydrazine and ethylamino functional groups, contributing to its reactivity and potential biological interactions.
Anticancer Properties
Research has indicated that compounds with indole structures often exhibit anticancer properties. This compound has been evaluated for its effects on tumor cell lines. In vitro studies show that it can inhibit the proliferation of several cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
Case Study:
A study conducted on human breast cancer cell lines demonstrated that the compound inhibited cell growth significantly compared to controls. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting a targeted approach in cancer therapy.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary tests against various bacterial strains revealed moderate antibacterial activity, particularly against Gram-positive bacteria.
Research Findings:
A study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential as a lead compound in developing new antibiotics.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of similar hydrazone derivatives. While specific data on the target compound is limited, related compounds have shown efficacy against Plasmodium falciparum in both in vitro and in vivo models.
Case Study:
In a murine model of malaria, derivatives similar to this compound demonstrated significant reduction in parasitemia levels and improved survival rates among infected mice.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Cell Cycle Arrest: It may interfere with cell cycle progression, particularly at the G0/G1 phase.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels could lead to oxidative stress, contributing to cell death in cancer cells.
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Structural Variations
The compound’s structural analogs differ primarily in substituents attached to the ethoxy linker or pyridoindole core. Key comparisons include:
Table 1: Comparison of Structural and Molecular Properties
Key Observations :
- Substituent Effects: The target compound’s ethylamino carbonyl hydrazino group provides polar hydrogen-bonding sites, contrasting with the halogenated benzyl (Cl, F) group in Catalog 166631, which introduces steric bulk and lipophilicity .
- Molecular Weight : The target compound (327.34 g/mol) adheres more closely to Lipinski’s “Rule of Five” (molecular weight <500) compared to the 418.44 g/mol methoxyphenyl derivative, suggesting better oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
